MI-463

MLL Leukemia In Vivo Pharmacology Xenograft Model

MI-463 (CAS 1628317-18-9) is a small molecule inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins, a key oncogenic driver in MLL-rearranged leukemias. Developed and characterized in a seminal Cancer Cell publication, it is recognized as a highly potent, orally bioavailable tool compound that blocks the menin-MLL interaction, leading to growth inhibition and differentiation of MLL leukemia cells both in vitro and in vivo.

Molecular Formula C24H23F3N6S
Molecular Weight 484.5 g/mol
Cat. No. B15572302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-463
Molecular FormulaC24H23F3N6S
Molecular Weight484.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
InChIKeyDZACSLYTXLZAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MI-463 Menin-MLL Inhibitor for MLL Leukemia and Epigenetic Research


MI-463 (CAS 1628317-18-9) is a small molecule inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins, a key oncogenic driver in MLL-rearranged leukemias. Developed and characterized in a seminal Cancer Cell publication, it is recognized as a highly potent, orally bioavailable tool compound that blocks the menin-MLL interaction, leading to growth inhibition and differentiation of MLL leukemia cells both in vitro and in vivo [1]. Its on-target activity without overt toxicity in murine models underscores its utility for preclinical investigations into MLL leukemia and related epigenetic pathways [1].

Why MI-463 Cannot Be Simply Replaced by Another Menin-MLL Inhibitor


While several menin-MLL inhibitors share a common mechanism, they are not interchangeable due to substantial differences in binding kinetics, cellular potency, in vivo efficacy, and bioavailability. For instance, within the same chemical series, MI-463 and MI-503, though closely related, exhibit distinct in vivo efficacies and dosing requirements [1]. When compared to earlier inhibitors like MI-2, the differences in potency and oral bioavailability are dramatic, limiting the utility of older compounds for robust in vivo studies . Furthermore, emerging evidence suggests that menin-MLL inhibitors can induce divergent downstream effects, such as variable induction of ferroptosis, making compound-specific characterization critical for experimental design [2]. Substituting MI-463 with an unvalidated analog introduces significant risk of experimental failure, particularly in long-term in vivo efficacy and survival studies where pharmacokinetics and target engagement have been optimized.

Quantitative Differentiation of MI-463 Against Key Menin-MLL Inhibitors


MI-463 vs. MI-503: Comparative In Vivo Anti-Tumor Efficacy and Dosing

In a direct head-to-head comparison using the same MV4;11 human MLL leukemia xenograft model, MI-463 achieved comparable or slightly superior tumor growth inhibition at a significantly lower dose than its close analog MI-503 [1]. Both compounds were administered once daily via intraperitoneal injection, but the efficacious dose of MI-463 was 35 mg/kg, while MI-503 required 60 mg/kg [1]. This represents a 42% lower dose requirement for MI-463 to achieve a similar therapeutic effect (p < 0.003 for both compounds versus vehicle) [1]. The lower effective dose of MI-463 suggests improved in vivo potency and a potentially more favorable therapeutic window for long-term preclinical studies.

MLL Leukemia In Vivo Pharmacology Xenograft Model

MI-463 vs. MI-2: Superior Potency and Oral Bioavailability for In Vivo Studies

MI-463 demonstrates a 29-fold improvement in biochemical potency compared to the earlier menin-MLL inhibitor, MI-2 [1][2]. While MI-2 is a potent inhibitor in cell-free assays, it lacks the oral bioavailability required for robust in vivo studies. In contrast, MI-463 was specifically optimized for oral activity, achieving ~45% oral bioavailability in mice . This combination of high potency and oral bioavailability is a critical differentiator, as it enables convenient and effective oral dosing in long-term survival and efficacy experiments, which is not feasible with MI-2. For researchers planning in vivo work, this directly impacts study design and translational relevance.

Menin-MLL Inhibition Bioavailability PK/PD

MI-463 vs. VTP50469: Distinct Binding Kinetics and Cellular Potency

MI-463 and VTP50469 are both highly potent menin-MLL inhibitors, but they differ in their reported binding affinities and cellular growth inhibition profiles. MI-463 binds menin with a dissociation constant (Kd) of 9.9 nM as measured by isothermal titration calorimetry (ITC) [1]. VTP50469 is reported to have a much tighter binding constant (Ki) of 104 pM [2], indicating potentially different binding kinetics. However, in MLL leukemia cells, MI-463 demonstrates a GI50 of 0.23 µM [1]. This suggests that while VTP50469 may have a superior binding constant, MI-463's cellular potency is well-characterized and sufficient for robust on-target activity. The choice between them may depend on the specific need for ultra-high binding affinity versus a well-validated tool compound with extensive published in vivo data.

Menin-MLL Binding Kd GI50 Leukemia Cell Lines

MI-463: Selective On-Target Activity in MLL-Rearranged vs. Non-Rearranged Cells

MI-463 demonstrates selective growth inhibition in cells dependent on the menin-MLL interaction. In a direct comparison, it potently inhibited the growth of murine bone marrow cells (BMCs) transformed with the MLL-AF9 fusion oncogene, exhibiting a GI50 of 230 nM . In stark contrast, the same compound showed minimal effect on control BMCs not expressing the fusion protein, with a GI50 greater than 5,000 nM (5 µM) . This >21-fold difference in GI50 provides strong evidence for on-target selectivity, minimizing the likelihood of general cytotoxicity and supporting its use as a specific chemical probe for menin-MLL driven malignancies.

Selectivity MLL Fusion Cancer Cell Lines GI50

MI-463 vs. MI-503: Differential Oral Dosing Regimens for Survival Benefit

In a disseminated MLL leukemia model (NSG mice transplanted with MV4;11 cells), MI-463 administered orally twice daily at 45 mg/kg significantly reduced tumor burden as measured by bioluminescence imaging (BLI) [1]. This oral dosing regimen translated to a substantial survival benefit in primary MLL leukemia models [2]. In contrast, the closely related analog MI-503, while also effective, was typically administered via intraperitoneal injection in survival studies [2]. The established twice-daily oral dosing regimen for MI-463 offers a practical advantage for long-term survival studies, reducing animal stress associated with repeated injections and better modeling oral drug administration in a clinical setting.

Survival Study Oral Dosing MLL Leukemia In Vivo Efficacy

Optimal Research Applications for MI-463 Based on Differentiated Evidence


In Vivo Efficacy and Survival Studies in MLL-Rearranged Leukemia Models

Based on its validated oral bioavailability and efficacy at a 35-45 mg/kg dose range, MI-463 is the preferred tool compound for long-term in vivo studies in MLL leukemia xenograft and patient-derived xenograft (PDX) models [1]. Its oral dosing regimen simplifies administration, reduces animal stress, and mimics a clinically relevant route of drug delivery [1][2]. The significant survival benefit observed with MI-463 in multiple mouse models of MLL leukemia, including those using primary patient samples, makes it a gold standard for evaluating the therapeutic potential of menin-MLL inhibition [1].

Selective Dissection of Menin-MLL Oncogenic Signaling

MI-463 is ideal for experiments designed to probe the specific downstream consequences of menin-MLL inhibition without confounding off-target toxicity. Its >21-fold selectivity for MLL-AF9 transformed cells over non-transformed controls ensures that observed transcriptional changes (e.g., downregulation of HOXA9 and MEIS1) and phenotypic outcomes (e.g., differentiation, apoptosis) are direct results of on-target pathway disruption [1][2]. This makes it a powerful chemical probe for basic research into MLL leukemia biology and for validating target engagement in other MLL-driven cancers .

Investigating Non-Apoptotic Cell Death Mechanisms (Ferroptosis)

Emerging evidence positions MI-463 as a valuable tool for studying ferroptosis, a regulated cell death pathway distinct from apoptosis. Studies have shown that MI-463 can unexpectedly induce ferroptotic cell death in various cancer cell lines, including ovarian and breast cancer, at double-digit nanomolar concentrations [1]. This effect is abrogated by specific ferroptosis inhibitors like ferrostatin-1 [1]. Furthermore, MI-463 synergizes with auranofin, a thioredoxin reductase inhibitor, to enhance ferroptotic death across multiple cancer types [1]. This unique application opens avenues for combination therapy research and understanding the broader roles of menin-MLL in cell survival.

Reference Standard for Potency and Bioavailability in Medicinal Chemistry

In medicinal chemistry campaigns aiming to develop next-generation menin-MLL inhibitors, MI-463 serves as a critical benchmark compound for both biochemical potency (IC50 = 15.3 nM) and favorable drug-like properties (oral bioavailability ~45%) [1][2]. Its well-characterized pharmacokinetic profile and robust in vivo efficacy provide a clear performance standard against which new analogs can be quantitatively compared. This facilitates structure-activity relationship (SAR) studies and the rational design of improved clinical candidates targeting the menin-MLL interaction .

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